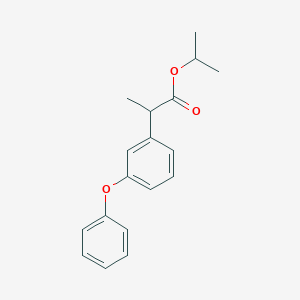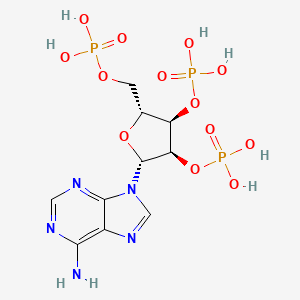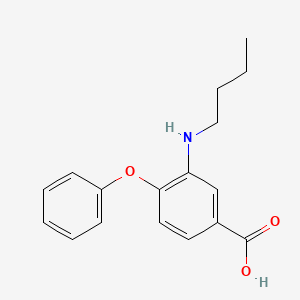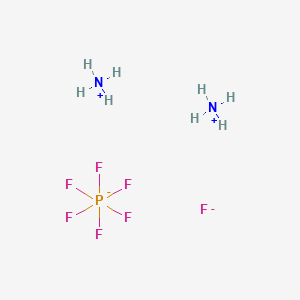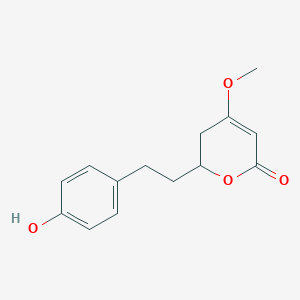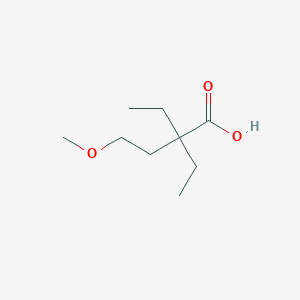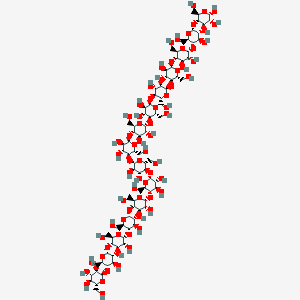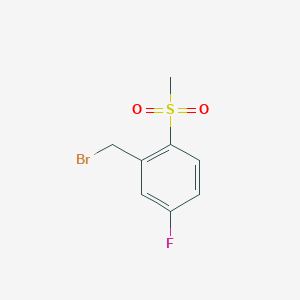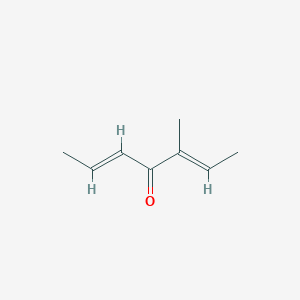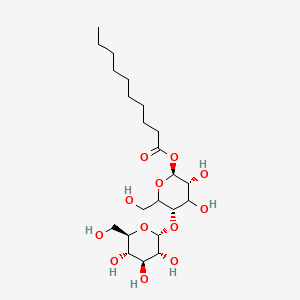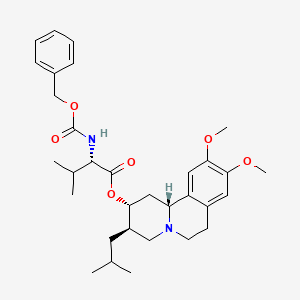
N-Carboxybenzyl Valbenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CarboxybenzylValbenazine is a compound of significant interest in the fields of chemistry and pharmacology. It is a derivative of valbenazine, which is known for its use in treating movement disorders such as tardive dyskinesia. The compound’s structure includes a carboxybenzyl group attached to the valbenazine molecule, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CarboxybenzylValbenazine typically involves the protection of amine groups using carbamates, such as the carboxybenzyl (CBz) group. This protection is crucial for subsequent reactions and can be achieved under mild conditions using reagents like catalytic hydrogenation (Pd-C, H2) . The synthetic route may also involve the use of various solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-CarboxybenzylValbenazine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-CarboxybenzylValbenazine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2).
Substitution: N-bromosuccinimide (NBS), carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Benzylic halides.
科学的研究の応用
N-CarboxybenzylValbenazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
作用機序
The mechanism of action of N-CarboxybenzylValbenazine is thought to involve the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This transporter regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating conditions like tardive dyskinesia .
類似化合物との比較
N-CarboxybenzylValbenazine can be compared to other VMAT2 inhibitors such as:
Valbenazine: The parent compound, used primarily for treating tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor with similar therapeutic applications but different pharmacokinetic properties.
Deutetrabenazine: A deuterated form of tetrabenazine, offering improved pharmacokinetics and reduced dosing frequency.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications, highlighting the uniqueness of N-CarboxybenzylValbenazine in terms of its specific modifications and potential benefits.
特性
分子式 |
C32H44N2O6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |
InChIキー |
OHTGPAMRDCCCFJ-KLCYUCRKSA-N |
異性体SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
